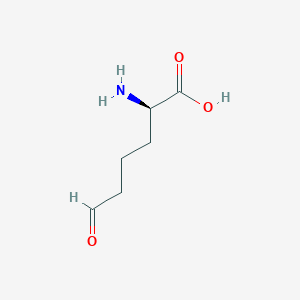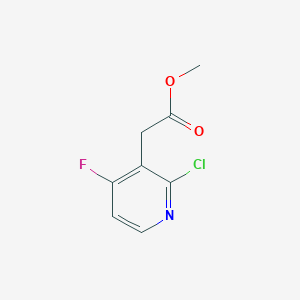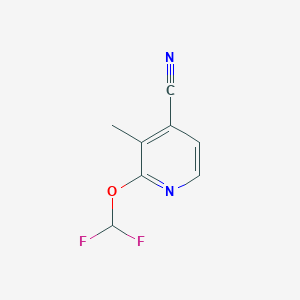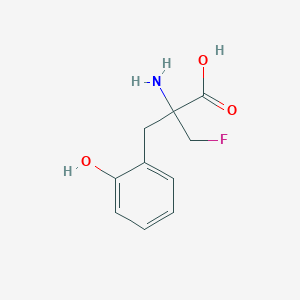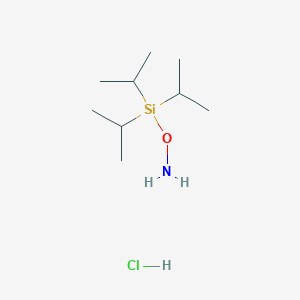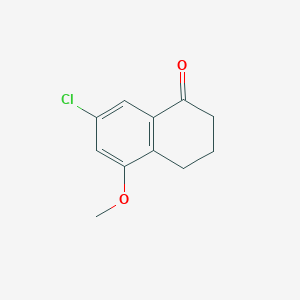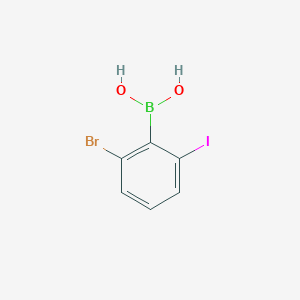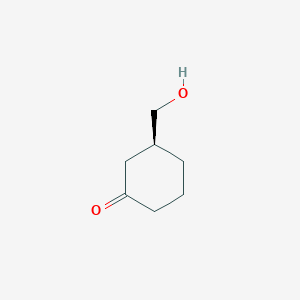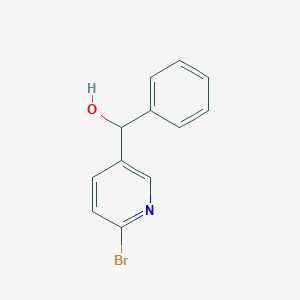
(6-Bromopyridin-3-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-pyridin-3-yl)-phenyl-methanol is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-pyridin-3-yl)-phenyl-methanol typically involves the bromination of pyridine derivatives followed by the introduction of a phenyl group. One common method involves the reaction of 3-hydroxypyridine with bromine to form 6-bromo-3-hydroxypyridine. This intermediate is then reacted with phenylmagnesium bromide (a Grignard reagent) to yield (6-Bromo-pyridin-3-yl)-phenyl-methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-pyridin-3-yl)-phenyl-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: The major product is (6-Bromo-pyridin-3-yl)-phenyl-ketone.
Reduction: The major product is (6-Hydroxy-pyridin-3-yl)-phenyl-methanol.
Substitution: The products depend on the nucleophile used, such as (6-Amino-pyridin-3-yl)-phenyl-methanol when using an amine.
Scientific Research Applications
(6-Bromo-pyridin-3-yl)-phenyl-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological pathways.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for (6-Bromo-pyridin-3-yl)-phenyl-methanol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine and phenyl groups can facilitate binding to hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, enhancing specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-pyridin-2-yl)-methanol: Similar structure but with the bromine atom at the 2-position.
(6-Bromo-pyridin-4-yl)-methanol: Similar structure but with the bromine atom at the 4-position.
(6-Chloro-pyridin-3-yl)-phenyl-methanol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(6-Bromo-pyridin-3-yl)-phenyl-methanol is unique due to the specific positioning of the bromine and phenyl groups, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C12H10BrNO |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
(6-bromopyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10BrNO/c13-11-7-6-10(8-14-11)12(15)9-4-2-1-3-5-9/h1-8,12,15H |
InChI Key |
JKTXMODFOWDBQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


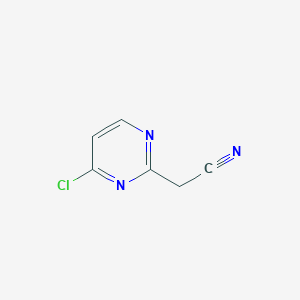
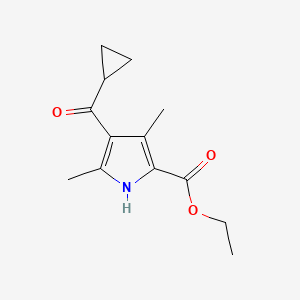
![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
